6-Cyclopropoxynicotinaldehyde
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Overview
Description
6-Cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropoxynicotinaldehyde typically involves the introduction of a cyclopropoxy group to the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid
Solvent: Alcoholic solvent, such as ethanol or methanol
The reaction proceeds through an esterification mechanism, where the aldehyde group of nicotinaldehyde reacts with the hydroxyl group of cyclopropyl alcohol to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Mixing: Nicotinaldehyde and cyclopropyl alcohol are mixed in a reactor.
Catalysis: An acid catalyst is added to the mixture.
Heating: The reaction mixture is heated to the desired temperature.
Separation: The product is separated from the reaction mixture through distillation or extraction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-Cyclopropoxynicotinic acid
Reduction: 6-Cyclopropoxynicotinalcohol
Substitution: Various substituted nicotinaldehyde derivatives
Scientific Research Applications
6-Cyclopropoxynicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylnicotinaldehyde
- 6-Nitronicotinaldehyde
- 6-Hydroxynicotinaldehyde
Uniqueness
6-Cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other nicotinaldehyde derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
ZYLUIIHESCXRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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